Cas no 853234-55-6 (2,5-Bis(4-Bromophenyl)-p-xylene)

2,5-Bis(4-Bromophenyl)-p-xylene structure
853234-55-6 structure
Nome del prodotto:2,5-Bis(4-Bromophenyl)-p-xylene
Numero CAS:853234-55-6
MF:C20H16Br2
MW:416.149044036865
CID:856854
PubChem ID:12173627

2,5-Bis(4-Bromophenyl)-p-xylene Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
    • 1,1':4',1''-Terphenyl, 4,4''-dibromo-2',5'-dimethyl-
    • 2,5-Bis(4-Bromophenyl)-p-xylene
    • 4,4''-dibromo-2',5'-dimethyl-[1,1',4',1'']terphenyl
    • 4,4′′-Dibromo-2′,5′-dimethyl-1,1′:4′,1′′-terphenyl (ACI)
    • 1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene
    • SCHEMBL13779987
    • 2,5-Di(4-bromophenyl)-1,4-diemthylbenzene
    • MFCD11855950
    • DTXSID20479173
    • BS-22808
    • 853234-55-6
    • CS-0211835
    • DB-364381
    • AKOS015835663
    • MDL: MFCD11855950
    • Inchi: 1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3
    • Chiave InChI: DLTBZPUNQPKBQY-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(C2C(C)=CC(C3C=CC(Br)=CC=3)=C(C)C=2)=CC=1

Proprietà calcolate

  • Massa esatta: 413.96200
  • Massa monoisotopica: 413.96188g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 306
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 8.1

Proprietà sperimentali

  • PSA: 0.00000
  • LogP: 7.16240

2,5-Bis(4-Bromophenyl)-p-xylene Informazioni sulla sicurezza

2,5-Bis(4-Bromophenyl)-p-xylene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

2,5-Bis(4-Bromophenyl)-p-xylene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB273359-250mg
2,5-Bis(4-Bromophenyl)-p-xylene, 95%; .
853234-55-6 95%
250mg
€178.00 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282505-1g
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
1g
¥3693.00 2024-07-28
A2B Chem LLC
AB60359-5g
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
5g
$923.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282505-5g
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
5g
¥11232.00 2024-07-28
1PlusChem
1P003GCN-5g
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
5g
$978.00 2025-02-19
TRC
B694933-50mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
50mg
$ 81.00 2023-04-18
TRC
B694933-25mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6
25mg
$ 64.00 2023-04-18
Alichem
A019115974-5g
4,4''-Dibromo-2',5'-dimethyl-1,1':4',1''-terphenyl
853234-55-6 95%
5g
$725.04 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282505-250mg
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
250mg
¥1066.00 2024-07-28
A2B Chem LLC
AB60359-1g
2,5-Bis(4-Bromophenyl)-p-xylene
853234-55-6 95%
1g
$271.00 2024-04-19

2,5-Bis(4-Bromophenyl)-p-xylene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  12 h, 90 °C
Riferimento
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization
Urgel, Jose I.; et al, ChemPhysChem, 2019, 20(18), 2360-2366

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  3 d, 75 °C
Riferimento
Planarity of terphenyl rings possessing o-carborane cages: turning on intramolecular-charge-transfer-based emission
So, Hyunhee; et al, Chemical Communications (Cambridge, 2019, 55(96), 14518-14521

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  12 h, 170 °C; cooled
1.2 Reagents: Water Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  3 d, 75 °C
Riferimento
Planarity of terphenyl rings possessing o-carborane cages: turning on intramolecular-charge-transfer-based emission
So, Hyunhee; et al, Chemical Communications (Cambridge, 2019, 55(96), 14518-14521

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Riferimento
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -80 °C; -80 °C; 12 h, -80 °C → -40 °C; -40 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C; -80 °C → rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butyllithium
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Riferimento
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

2,5-Bis(4-Bromophenyl)-p-xylene Raw materials

2,5-Bis(4-Bromophenyl)-p-xylene Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:853234-55-6)2,5-Bis(4-Bromophenyl)-p-xylene
A863609
Purezza:99%
Quantità:1g
Prezzo ($):311.0